molecular formula C10H18 B087057 (-)-Dihydromyrcene CAS No. 10281-56-8

(-)-Dihydromyrcene

Cat. No. B087057
CAS RN: 10281-56-8
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Dihydromyrcene is a colorless liquid with a strong odor that is commonly used in the fragrance and flavor industries. It is a natural terpene that can be found in various plants, including bay leaves, hops, and lemongrass. In recent years, (-)-Dihydromyrcene has gained attention for its potential therapeutic properties, particularly in the field of medicine.

Scientific Research Applications

  • Perfume Industry : (-)-Dihydromyrcene is primarily used in the perfume industry. It is converted to Dihydromyrcol (DHMOH) through direct or indirect hydration. Direct hydration is preferred due to its environmentally friendly nature and lower equipment corrosion. Studies have explored novel solvents like ionic liquids and supercritical CO2 for this process, which could also apply to similar terpenes like camphene and α-pinene (Cheng Jingjin, 2013).

  • Radiation Chemistry : Research in radiation chemistry has shown that irradiating dihydromyrcene with electrons leads to various reactions like loss of unsaturation, cross-linking, hydrogen evolution, and isomerization. These findings are significant for understanding the chemical behavior of dihydromyrcene under specific conditions (J. Brash & M. A. Golub, 1967).

  • Selective Hydration in Ionic Liquids : Ionic liquids have been used for the acid-catalyzed direct hydration of (-)-Dihydromyrcene, achieving high selectivity for dihydromyrcenol under a wide range of conditions. This process benefits from the adjustable properties of ionic liquids (P. Davey et al., 2010).

  • Chemical Interactions with Rubber : Studies on the interaction of dihydromyrcene with rubber have provided insights into the thermodynamics of such mixtures, contributing to the fundamental research on rubber (J. Ferry, G. Gee, & L. Treloar, 1946).

  • Oxidation and Epoxidation : Research has focused on the regioselective epoxidation of dihydromyrcene using titanium-containing silicates. This study aids in understanding the chemical transformations of dihydromyrcene and provides a pathway for synthesizing specific compounds (L. Schofield et al., 2002).

  • Cross-Metathesis Applications : Dihydromyrcenol, a derivative of dihydromyrcene, has been used in olefin cross-metathesis reactions. This research is pivotal for solving selectivity issues in terpene-based reactions and has broad implications in organic synthesis (E. Borré et al., 2011).

properties

CAS RN

10281-56-8

Product Name

(-)-Dihydromyrcene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R)-3,7-dimethylocta-1,6-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m0/s1

InChI Key

FUDNBFMOXDUIIE-JTQLQIEISA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)C=C

SMILES

CC(CCC=C(C)C)C=C

Canonical SMILES

CC(CCC=C(C)C)C=C

Other CAS RN

10281-56-8

Pictograms

Flammable

synonyms

eta-citronellene
citronellene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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